molecular formula C9H6ClN3O5S B8044665 1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione

1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B8044665
M. Wt: 303.68 g/mol
InChI Key: NBIBPPMKZHCBRW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a triazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 4-chlorophenylsulfonyl chloride with 1,3,5-triazinane-2,4,6-trione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent, such as dichloromethane, is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate their function. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones: These compounds share a similar triazinane ring but differ in the substituents attached to the ring.

  • 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: This compound has allyl groups instead of the sulfonyl group, leading to different chemical and physical properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O5S/c10-5-1-3-6(4-2-5)19(17,18)13-8(15)11-7(14)12-9(13)16/h1-4H,(H2,11,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIBPPMKZHCBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N2C(=O)NC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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